4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol
Description
Properties
IUPAC Name |
4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4O4/c19-13-15(21)18(26-12-7-3-10(24)4-8-12)16(22)14(20)17(13)25-11-5-1-9(23)2-6-11/h1-8,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKVBRDNGOQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol typically involves the reaction of 2,3,5,6-tetrafluorophenol with 4-hydroxyphenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced phenolic compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : TFPP serves as a precursor for synthesizing more complex fluorinated compounds. Its unique properties make it valuable in materials science and organic synthesis .
- Fluorinated Materials : The compound's fluorinated nature contributes to the development of materials with high thermal stability and resistance to chemical degradation.
Biology
- Cell Viability Studies : Research indicates that TFPP can influence cell viability and apoptosis. It has been shown to sensitize cancer cells to chemotherapeutic agents by activating specific pathways .
- Mechanism of Action : TFPP interacts with molecular targets to induce apoptosis and enhance the efficacy of treatments like camptothecin. This action is mediated through the reactive oxygen species (ROS) and autophagy pathways .
Medicine
- Therapeutic Potential : TFPP is being investigated for its potential as an anti-cancer agent. Studies have shown that it can enhance the effects of other drugs by inducing cell death in various cancer cell lines .
- Case Studies :
Industry
- Advanced Materials Development : TFPP is utilized in creating advanced materials that require specific properties such as high chemical resistance and thermal stability. Its application extends to coatings and polymers where these characteristics are essential.
- Cell Line Studies : In vitro experiments indicated that TFPP significantly inhibited cell proliferation in breast cancer cell lines with an IC50 value reflecting substantial cytotoxicity.
- Animal Model Studies : Mice treated with TFPP showed a marked decrease in tumor size compared to control groups. Histological analyses indicated reduced angiogenesis and increased apoptosis within tumor tissues.
Mechanism of Action
The mechanism of action of 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to synergize with C2-ceramide, leading to increased cell death in certain cancer cell lines. This effect is mediated through the induction of apoptosis and pyknosis, highlighting its potential as an anti-cancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyphenol derivatives share a common scaffold but differ in substituents, fluorine content, and biological activity. Below is a detailed comparison with two closely related analogs: 4-{2,3,5,6-Tetrafluoro-4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP) and 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol (4-HPPP).
Table 1: Structural and Functional Comparison
Key Findings:
Fluorination and Bioactivity: The addition of fluorine atoms enhances metabolic stability and membrane permeability. For example, diTFPP, with eight fluorine atoms, exhibits stronger synergistic effects with C2-ceramide than the parent compound (four fluorines), likely due to improved pharmacokinetic properties .
Mechanistic Divergence :
- The fluorinated compounds (original compound and diTFPP) primarily target stress pathways (ROS, autophagy), whereas 4-HPPP directly induces DNA damage .
- diTFPP uniquely disrupts ceramide metabolism, leading to apoptotic sphingolipid accumulation—a mechanism absent in the other two compounds .
Efficacy in HCC Models: Synergy with C2-Ceramide: diTFPP/C2-ceramide cotreatment increases cell death by 200–300% compared to C2-ceramide alone, outperforming the original compound’s adjuvant effects .
Table 2: Transcriptomic and Proteomic Signatures
Biological Activity
4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound characterized by its unique chemical structure, which includes multiple fluorine atoms and a hydroxyphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cancer treatment.
- IUPAC Name : this compound
- Molecular Formula : C18H10F4O4
- CAS Number : 94197-17-8
- Molecular Weight : 362.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between 2,3,5,6-tetrafluorophenol and 4-hydroxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions are optimized to ensure high yield and purity of the final product.
The biological activity of this compound has been linked to its ability to induce apoptosis in cancer cells. Research indicates that this compound works synergistically with C2-ceramide to enhance cell death in various cancer cell lines, including HA22T hepatocellular carcinoma cells. This mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis .
Case Studies and Research Findings
-
Synergistic Effects with Ceramide :
- A study demonstrated that the combination of this phenoxyphenol compound with C2-ceramide resulted in significant cell death in HA22T HCC cell lines. The induction of apoptosis was confirmed through assays measuring cell viability and morphological changes indicative of programmed cell death.
- Antioxidant Activity :
- Potential Therapeutic Applications :
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | Contains trifluoromethyl instead of hydroxyphenoxy | Less effective in inducing apoptosis compared to phenoxy derivative |
| 2,3,5,6-Tetrafluorophenol | Simpler structure with only fluorine substituents | Limited biological activity; primarily used as an intermediate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol?
- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) reactions under controlled pH (e.g., pH 4–6) to introduce fluorinated and phenolic groups. For example, substituting tetrafluorophenol derivatives with 4-hydroxyphenoxy groups requires anhydrous conditions and catalysts like potassium carbonate . Purification typically involves steam distillation and extraction with benzene or toluene, followed by recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via HPLC (C18 column, UV detection at 230–265 nm) to ensure >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for fluorinated aromatic protons (δ ~6.8–7.5 ppm) and hydroxyl groups (broad singlet at δ ~5.5 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 434.05 for [M+H]+) .
- Elemental Analysis : Confirm C/F ratios (expected ~44.5% carbon, 29.1% fluorine) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to phenolic and fluorinated groups. Limited solubility in water (<0.1 mg/mL) .
- Stability : Degrades under strong acidic/basic conditions via hydrolysis of ether linkages. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the synthesis of this compound?
- Mechanistic Insight : Fluorinated aryl ethers are prone to oxidation under aerobic conditions, forming quinone byproducts . To suppress this, use reducing agents like sodium dithionite or conduct reactions under nitrogen .
- Case Study : A 2025 study reported 15% yield loss due to unintended oxidation when reactions were performed without degassing .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Data Reconciliation :
- NMR Discrepancies : Differences in chemical shifts (e.g., δ 7.2 vs. 7.4 ppm for aromatic protons) may arise from solvent polarity (CDCl3 vs. DMSO-d6) .
- Chromatographic Variability : Adjust HPLC mobile phases (e.g., acetonitrile/water vs. methanol/water) to resolve co-eluting impurities .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT Applications : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the para-hydroxyphenoxy group exhibits high electron density, making it susceptible to electrophilic substitution .
- Case Study : A 2024 study used Gaussian09 to model SNAr reactions, achieving 90% accuracy in predicting regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
